molecular formula C17H18N2O3 B11353715 5-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 1018126-41-4

5-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11353715
CAS No.: 1018126-41-4
M. Wt: 298.34 g/mol
InChI Key: NMNHMQCAOIXKMA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This specific compound features an ethoxy group at the 6-position and a (3-methoxyphenoxy)methyl group at the 2-position, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]-, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 6-ethoxy-2-[(4-methoxyphenoxy)methyl]
  • 1H-Benzimidazole, 6-ethoxy-2-[(3-chlorophenoxy)methyl]
  • 1H-Benzimidazole, 6-ethoxy-2-[(3-hydroxyphenoxy)methyl]

Uniqueness

1H-Benzimidazole, 6-ethoxy-2-[(3-methoxyphenoxy)methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the (3-methoxyphenoxy)methyl group enhances its potential as an antimicrobial and anticancer agent compared to other similar compounds .

Properties

CAS No.

1018126-41-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

6-ethoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O3/c1-3-21-14-7-8-15-16(10-14)19-17(18-15)11-22-13-6-4-5-12(9-13)20-2/h4-10H,3,11H2,1-2H3,(H,18,19)

InChI Key

NMNHMQCAOIXKMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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